Predicted pKa (8.29) of the Diketone α-Proton Versus Class-Standard Acetylacetone (pKa ~9): Enhanced Acidity for Enolate-Mediated Chemistry
The target compound exhibits a computationally predicted pKa of 8.29 ± 0.46 for the acidic α-proton of the butane-1,3-dione moiety, which is approximately 0.7 log units more acidic than the class benchmark acetylacetone (pKa ~9, experimentally determined range 8-9) [1]. This enhanced acidity is attributable to the electron-withdrawing character of the dimethylthiazole ring at the 4-position, which stabilizes the resulting enolate anion through extended conjugation . The predicted pKa value for the non-methylated analog 1-(1,3-thiazol-4-yl)butane-1,3-dione has not been reported in accessible databases, preventing direct head-to-head quantification but suggesting that the dimethyl substitution contributes to acidity modulation [2].
| Evidence Dimension | Predicted acidity constant (pKa) of the diketone α-C–H |
|---|---|
| Target Compound Data | pKa = 8.29 ± 0.46 (predicted) [1] |
| Comparator Or Baseline | Acetylacetone (2,4-pentanedione): pKa ≈ 9 (experimental, range 8–9); typical 1,3-diketone pKa ~9 |
| Quantified Difference | ΔpKa ≈ −0.7 (target is ~5-fold more acidic than acetylacetone class baseline) |
| Conditions | Predicted using computational software; acetylacetone pKa from literature consensus in aqueous solution at 25°C |
Why This Matters
A lower pKa means the target compound can be deprotonated under milder basic conditions, enabling enolate formation with weaker bases (e.g., K₂CO₃ instead of NaH or LDA), which can improve functional group tolerance in multi-step synthetic sequences and reduce side reactions during procurement for enolate-based transformations.
- [1] Kuujia.com. Chemical and Physical Properties for CAS 1343003-39-3: 1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione. Predicted pKa: 8.29 ± 0.46. https://www.kuujia.com/cas-1343003-39-3.html View Source
- [2] Wamser, C. C. (2004). Enols and Enolates. Portland State University Organic Chemistry Notes. pKa of 1,3-diketones is about 9. https://web.pdx.edu/~wamserc/C336S04/18notes.htm View Source
